molecular formula C13H12Cl3NS B5101765 4-{2-[(3,4-dichlorophenyl)thio]ethyl}pyridine hydrochloride

4-{2-[(3,4-dichlorophenyl)thio]ethyl}pyridine hydrochloride

Cat. No. B5101765
M. Wt: 320.7 g/mol
InChI Key: NSFNNPSDWQGPMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{2-[(3,4-dichlorophenyl)thio]ethyl}pyridine hydrochloride, also known as ML204, is a potent and selective inhibitor of the potassium channel Kv7.4. This chemical compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases, including hypertension, epilepsy, and pain management.

Mechanism of Action

The mechanism of action of 4-{2-[(3,4-dichlorophenyl)thio]ethyl}pyridine hydrochloride involves the selective inhibition of Kv7.4 channels. These channels are widely expressed in smooth muscle cells, where they play a critical role in regulating vascular tone and blood pressure. By inhibiting Kv7.4 channels, 4-{2-[(3,4-dichlorophenyl)thio]ethyl}pyridine hydrochloride can effectively reduce blood pressure.
In addition to Kv7.4 channels, 4-{2-[(3,4-dichlorophenyl)thio]ethyl}pyridine hydrochloride also selectively inhibits Kv7.2 and Kv7.3 channels, which are involved in regulating neuronal excitability and pain signaling, respectively.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-{2-[(3,4-dichlorophenyl)thio]ethyl}pyridine hydrochloride are primarily related to its inhibition of Kv7 channels. By inhibiting these channels, 4-{2-[(3,4-dichlorophenyl)thio]ethyl}pyridine hydrochloride can affect various physiological processes, including vascular tone, neuronal excitability, and pain signaling.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-{2-[(3,4-dichlorophenyl)thio]ethyl}pyridine hydrochloride in lab experiments is its selectivity for Kv7 channels. This chemical compound has been shown to selectively inhibit Kv7.4, Kv7.2, and Kv7.3 channels, making it a valuable tool for studying the physiological and pathological roles of these channels.
However, one of the limitations of using 4-{2-[(3,4-dichlorophenyl)thio]ethyl}pyridine hydrochloride in lab experiments is its potential off-target effects. While 4-{2-[(3,4-dichlorophenyl)thio]ethyl}pyridine hydrochloride has been shown to be selective for Kv7 channels, it is possible that it may also affect other ion channels or receptors, leading to unintended effects.

Future Directions

There are several future directions for research on 4-{2-[(3,4-dichlorophenyl)thio]ethyl}pyridine hydrochloride. One potential direction is the development of more selective inhibitors of Kv7 channels. While 4-{2-[(3,4-dichlorophenyl)thio]ethyl}pyridine hydrochloride is selective for Kv7.4, Kv7.2, and Kv7.3 channels, it would be valuable to develop inhibitors that are even more selective for these channels.
Another future direction is the investigation of 4-{2-[(3,4-dichlorophenyl)thio]ethyl}pyridine hydrochloride's potential therapeutic applications in other diseases, such as arrhythmias and cancer. Kv7 channels have been implicated in the pathophysiology of these diseases, and 4-{2-[(3,4-dichlorophenyl)thio]ethyl}pyridine hydrochloride may have potential therapeutic benefits in these areas.
Finally, there is a need for further research on the safety and efficacy of 4-{2-[(3,4-dichlorophenyl)thio]ethyl}pyridine hydrochloride in humans. While preclinical studies have shown promising results, it is important to determine the safety and efficacy of this chemical compound in humans before it can be considered for clinical use.
Conclusion
In conclusion, 4-{2-[(3,4-dichlorophenyl)thio]ethyl}pyridine hydrochloride is a potent and selective inhibitor of Kv7 channels with potential therapeutic applications in hypertension, epilepsy, and pain management. While there are limitations to its use in lab experiments, 4-{2-[(3,4-dichlorophenyl)thio]ethyl}pyridine hydrochloride is a valuable tool for studying the physiological and pathological roles of Kv7 channels. Further research is needed to fully understand the potential therapeutic applications of this chemical compound and its safety and efficacy in humans.

Synthesis Methods

The synthesis of 4-{2-[(3,4-dichlorophenyl)thio]ethyl}pyridine hydrochloride involves the reaction between 3,4-dichlorobenzyl chloride and 2-mercaptoethylpyridine in the presence of a base. The resulting product is then purified through recrystallization and characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS).

Scientific Research Applications

4-{2-[(3,4-dichlorophenyl)thio]ethyl}pyridine hydrochloride has been extensively studied in scientific research for its potential therapeutic applications. One of the most promising applications of this chemical compound is in the treatment of hypertension. Studies have shown that 4-{2-[(3,4-dichlorophenyl)thio]ethyl}pyridine hydrochloride can effectively reduce blood pressure by inhibiting the activity of Kv7.4 channels in smooth muscle cells.
In addition to hypertension, 4-{2-[(3,4-dichlorophenyl)thio]ethyl}pyridine hydrochloride has also been investigated for its potential use in epilepsy treatment. The Kv7.2 and Kv7.3 channels are known to play a critical role in regulating neuronal excitability, and 4-{2-[(3,4-dichlorophenyl)thio]ethyl}pyridine hydrochloride has been shown to selectively inhibit these channels, thereby reducing seizure activity in animal models.
Furthermore, 4-{2-[(3,4-dichlorophenyl)thio]ethyl}pyridine hydrochloride has been studied for its potential use in pain management. The Kv7.2 and Kv7.3 channels are also involved in regulating pain signaling, and 4-{2-[(3,4-dichlorophenyl)thio]ethyl}pyridine hydrochloride has been shown to effectively reduce pain in animal models.

properties

IUPAC Name

4-[2-(3,4-dichlorophenyl)sulfanylethyl]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2NS.ClH/c14-12-2-1-11(9-13(12)15)17-8-5-10-3-6-16-7-4-10;/h1-4,6-7,9H,5,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSFNNPSDWQGPMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1SCCC2=CC=NC=C2)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12Cl3NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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